Goniopypyrone

Description

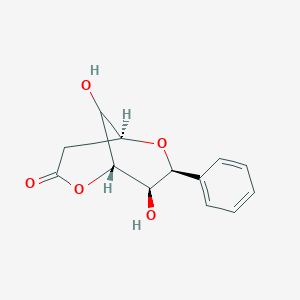

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,7S,8R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDWURQMYWEBZ-NFNQGEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C([C@H]([C@@H]([C@@H](O2)C3=CC=CC=C3)O)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317665 | |

| Record name | Goniopypyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129578-07-0 | |

| Record name | Goniopypyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129578-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129578070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goniopypyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cytotoxic Effects of Goniopypyrone on Tumor Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniopypyrone, a naturally occurring styryl-lactone compound, has demonstrated potential as a cytotoxic agent against tumor cells. This technical guide provides a comprehensive overview of the current understanding of its anti-cancer properties, including available quantitative data, detailed experimental methodologies for assessing its effects, and a discussion of the likely signaling pathways involved in its mechanism of action. Due to the limited specific research on this compound, this guide also draws upon data from the broader class of styryl-lactones, particularly the well-studied compound Goniothalamin, to infer potential mechanisms.

Data Presentation: Cytotoxicity of this compound

Quantitative data on the cytotoxic effects of this compound is currently limited. The available data, primarily half-maximal effective concentration (ED50) values, are summarized below. It is important to note that ED50 values represent the concentration of a drug that produces 50% of its maximum response, while IC50 values, which are more commonly reported in cytotoxicity studies, represent the concentration that inhibits a specific biological or biochemical function by 50%.

| Cell Line | Compound | ED50 (µg/mL) | Reference |

| Ehrlich ascites tumor cells | (+)-goniopypyrone | 35 | [1] |

| PU5-1.8 cells | (+)-goniopypyrone | 30 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxic effects of compounds like this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed tumor cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Principle: LDH is a stable enzyme that is rapidly released upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Apoptosis Assays

1. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

-

Protocol:

-

Seed and treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

References

A Technical Guide to the Antitumor Properties of Styryl-Lactones from Goniothalamus giganteus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Goniothalamus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, particularly styryl-lactones.[1][2] These compounds have garnered significant scientific interest due to their wide spectrum of pharmacological activities, most notably their potent cytotoxic effects against various cancer cell lines.[3][4] Goniothalamus giganteus, a species found in tropical Asia, is a prominent source of unique styryl-lactones with demonstrated antitumor potential.[1][5]

This technical guide provides a comprehensive overview of the antitumor properties of styryl-lactones isolated from Goniothalamus giganteus. It consolidates quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a resource for researchers engaged in natural product chemistry, oncology, and the development of novel anticancer therapeutics.

Bioactive Styryl-Lactones from Goniothalamus giganteus

Phytochemical investigations of the stem bark and other parts of G. giganteus have led to the isolation and characterization of several styryl-lactones. These compounds form a distinct chemical class known for their α,β-unsaturated lactone ring, which is crucial for their biological activity. Key styryl-lactones identified from this plant include:

These molecules have been the subject of various studies to determine their efficacy and selectivity against human tumor cells.

Quantitative Antitumor Activity

The cytotoxic potential of styryl-lactones from G. giganteus has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent this activity. The data below is compiled from multiple studies to facilitate comparison.

Table 1: Cytotoxicity of Styryl-Lactones from Goniothalamus giganteus against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC₅₀ Value | Reference |

| Goniodiol | A-549 | Human Lung Carcinoma | Significant & Selective Cytotoxicity* | [6][7] |

| 4-Deoxyanomontacin | A-549 | Human Lung Carcinoma | 6.45 x 10⁻⁷ µg/mL | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 5.77 x 10⁻⁷ µg/mL | [1] | |

| HT-29 | Human Colon Adenocarcinoma | 1.41 x 10⁻⁷ µg/mL | [1] | |

| Ethyl Acetate Extract | H103 | Oral Squamous Cell Carcinoma | 1.13 ± 0.31 µg/mL | [4] |

| H400 | Oral Squamous Cell Carcinoma | 1.85 ± 0.51 µg/mL | [4] |

*Specific IC₅₀ value not provided in the abstract, but activity was noted as significant and selective.

Note: In contrast to active compounds like goniodiol, studies have shown that other styryl-lactones from G. giganteus, such as 9-deoxythis compound and 7-epi-goniofufurone, did not exhibit significant bioactivity against human tumor cells, highlighting the structural specificity required for cytotoxicity.[6][7]

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antitumor activity of Goniothalamus styryl-lactones is the induction of apoptosis.[1][2][8] Evidence suggests that these compounds activate the intrinsic (mitochondrial) apoptotic pathway.[1][8] This process involves a cascade of molecular events that lead to programmed cell death.

The proposed mechanism involves the loss of mitochondrial transmembrane potential, which results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1][8] This event triggers the activation of an enzymatic cascade of caspases, which are the executive enzymes of apoptosis, ultimately leading to chromatin condensation and cell death.[1] Some studies also point to the involvement of Bax (a pro-apoptotic protein) translocation to the mitochondria and the potential interaction with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) receptors.[1] Additionally, cell cycle arrest, particularly at the G2/M phase, has been observed in cells treated with certain styryl-lactones, contributing to their antiproliferative effects.[1][9][10]

Caption: Putative apoptotic pathway initiated by styryl-lactones.[1]

Experimental Protocols

The discovery and evaluation of styryl-lactones from G. giganteus involve a multi-step process, from plant extraction to bioactivity assessment. Below are generalized protocols for key experimental procedures cited in the literature.

General Experimental Workflow

The overall process follows a logical progression from crude plant material to purified, active compounds. This workflow is critical for activity-directed fractionation, ensuring that the most potent molecules are isolated.

Caption: Standard workflow for bioassay-guided isolation of styryl-lactones.

Extraction and Isolation Protocol

-

Plant Material Preparation: The stem bark of G. giganteus is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered material is subjected to exhaustive extraction with a solvent such as ethanol or ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4][5]

-

Fractionation: The crude extract is often subjected to activity-directed fractionation.[5] This typically involves column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

Purification: Fractions showing high bioactivity (e.g., in a preliminary screen like the brine shrimp lethality test) are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure styryl-lactones.[5]

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.[6][7]

-

Infrared (IR) Spectroscopy: To identify functional groups like lactone carbonyls and hydroxyl groups.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to establish the carbon-hydrogen framework and connectivity of the molecule.[4][6][7]

-

X-ray Crystallography: For compounds that can be crystallized, this technique provides unambiguous confirmation of the structure and its relative stereochemistry.[5][6][7]

Cytotoxicity Assay Protocol (MTT/SRB)

-

Cell Culture: Human cancer cell lines (e.g., A-549, H103) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][11]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. They are allowed to adhere overnight.

-

Compound Treatment: The purified styryl-lactones are dissolved in a solvent like DMSO to create stock solutions. These are then serially diluted to various concentrations and added to the wells. Control wells receive solvent only.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

Viability Measurement:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is read using a microplate reader.[4]

-

SRB Assay: Cells are fixed with trichloroacetic acid. The plate is then stained with Sulforhodamine B (SRB), which binds to cellular proteins. Unbound dye is washed away, and the bound dye is solubilized. Absorbance is measured on a plate reader.[11]

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11]

Conclusion and Future Directions

Styryl-lactones isolated from Goniothalamus giganteus represent a promising class of natural products with significant antitumor properties. Compounds like goniodiol and 4-deoxyanomontacin have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1][6][7] The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway, often coupled with cell cycle arrest.[1][9]

While the existing data is compelling, further research is required to fully unlock the therapeutic potential of these compounds. Future work should focus on:

-

Comprehensive Screening: Testing purified styryl-lactones against a broader panel of cancer cell lines, including drug-resistant variants.[9]

-

Mechanism of Action Studies: Elucidating the specific molecular targets and further detailing the signaling pathways involved.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency, selectivity, and pharmacokinetic properties.[2]

The styryl-lactones from G. giganteus are a valuable resource for the discovery of new anticancer drug leads. Continued investigation in this area is crucial for translating these natural compounds into clinical applications.

References

- 1. Goniothalamus Species: A Source of Drugs for the Treatment of Cancers and Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two new styryl lactones, 9-deoxythis compound and 7-epi-goniofufurone, from Goniothalamus giganteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cytotoxicity of naturally occurring styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of Goniopypyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniopypyrone is a naturally occurring styryllactone that has garnered significant interest within the scientific community due to its notable cytotoxic activities against various human tumor cell lines.[1][2] Isolated from species of the Goniothalamus genus, a member of the Annonaceae family, its complex structure and potent bioactivity have made it a compelling target for total synthesis.[3][4] While the natural biosynthetic pathway of this compound, likely involving polyketide synthases, remains to be elucidated, several successful total syntheses have been reported.[5][6][7][8] These synthetic routes provide crucial insights into the molecule's reactivity and offer pathways for the generation of analogs for further biological evaluation.

This technical guide provides an in-depth overview of the key strategies employed in the total synthesis of (+)-Goniopypyrone, focusing on the distinct precursor molecules utilized. It details the experimental methodologies for pivotal reactions and presents quantitative data where available, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Core Synthetic Strategies

The total synthesis of this compound has been successfully achieved through multiple strategic approaches, each distinguished by its choice of starting material and the key transformations employed to construct the characteristic bicyclic lactone core. The primary strategies revolve around the use of chiral pool precursors to establish the required stereochemistry.

Synthesis from D-(+)-Mannitol

One of the notable approaches to (+)-Goniopypyrone commences from the readily available chiral precursor, D-(+)-mannitol.[3] This strategy leverages the inherent stereochemistry of the starting material to construct the complex core of the target molecule.

A key aspect of this synthesis involves a rearrangement protocol that facilitates the formation of the bicyclic skeleton.[3] The sequence of carbinol protection is critical in directing the cyclization to form either a γ-lactone or a δ-lactone, ultimately leading to the desired [3.3.1] skeleton of this compound.[3]

Experimental Protocol: Key Rearrangement Step

A detailed experimental protocol for a crucial step in this synthetic route is the DBU-mediated rearrangement to form the this compound core. The precursor, a γ-hydroxy-α,β-unsaturated lactone, undergoes intramolecular cyclization to yield the final product.[3]

-

Reactants: γ-hydroxy-α,β-unsaturated lactone precursor, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Solvent: Typically a polar aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Procedure: To a solution of the γ-hydroxy-α,β-unsaturated lactone in the chosen solvent, DBU is added dropwise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is quenched with a weak acid (e.g., saturated aqueous NH4Cl solution) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford (+)-Goniopypyrone.[3]

Caption: Synthetic pathway from D-(-)-Tartaric Acid to (+)-Goniopypyrone.

Summary of Synthetic Strategies

The following table summarizes the key aspects of the different total synthesis routes for (+)-Goniopypyrone, providing a comparative overview for researchers.

| Starting Material | Key Reactions | Number of Steps (approx.) | Overall Yield (approx.) | Reference |

| D-(+)-Mannitol | Rearrangement of γ-hydroxy-α,β-unsaturated lactone | Not explicitly stated | Not explicitly stated | [3] |

| D-(-)-Tartaric Acid | Pd-catalyzed carbonylation, Diastereoselective reduction of ynone | Not explicitly stated | Not explicitly stated | [9] |

| Methyl Cinnamate | OsO4 catalytic asymmetric dihydroxylation, 2-furylcopper addition | 8 | 20% | [9] |

The total synthesis of this compound has been successfully accomplished through various elegant and efficient strategies, primarily relying on chiral pool starting materials to control the stereochemistry. While the natural biosynthetic pathway remains an area for future investigation, the reported chemical syntheses provide robust platforms for producing this compound and its analogs. These synthetic endeavors are crucial for enabling further studies into its mechanism of action and for the development of new potential chemotherapeutic agents. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the fields of natural product synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Total syntheses of (+)-7-epi-goniofufurone, (+)-goniopypyrone and (+)-goniofufurone from a common precursor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 6. Linking a polyketide synthase gene cluster to 6-pentyl-alpha-pyrone, a Trichoderma metabolite with diverse bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Goniopypyrone as a potential antineoplastic agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific experimental protocols and the precise molecular mechanisms of Goniopypyrone is limited in publicly available scientific literature. This document summarizes the existing data on this compound and leverages findings from the broader class of styryl-lactones, particularly the well-studied analogue Goniothalamin, to provide a comprehensive overview of its potential as an antineoplastic agent.

Introduction

This compound is a naturally occurring styryl-lactone that has demonstrated cytotoxic effects against cancer cell lines.[1][2] As a member of the styryl-lactone family, a group of secondary metabolites found in plants of the Goniothalamus genus, it belongs to a class of compounds recognized for their antiproliferative properties.[3] This technical guide provides a detailed overview of the current state of knowledge on this compound, including its observed antineoplastic activity, and explores its potential mechanisms of action based on studies of closely related compounds. The information is intended for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

Antineoplastic Activity of this compound

The primary evidence for the anticancer activity of chemically synthesized (+)-goniopypyrone comes from a 1993 study by Shing et al. The study evaluated its effect on the growth of two cancer cell lines and its general toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the available research on this compound's cytotoxic and antineoplastic activity.

| Compound | Cell Line | Assay Type | Result (ED50) | Citation |

| (+)-Goniopypyrone | Ehrlich ascites tumor cells | Growth Suppression | 35 µg/ml | [1] |

| (+)-Goniopypyrone | PU5-1.8 cells | Growth Suppression | 30 µg/ml | [1] |

| Compound | Organism | Assay Type | Result (LD50) | Citation |

| (+)-Goniopypyrone | Brine Shrimp | Bioassay | 193 µg/ml | [1] |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively reported in the available literature. However, based on the assays mentioned, a general methodology can be outlined.

Cell Culture

-

Cell Lines: Ehrlich ascites tumor cells and PU5-1.8 cells were used to evaluate the antineoplastic effects of this compound.[1] These are established cell lines used in cancer research.

-

Culture Conditions: Typically, cancer cell lines are maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity and Growth Suppression Assays

While the specific assay used for determining the ED50 values for this compound is not detailed, a common method for assessing cell viability and proliferation is the MTT assay.

-

General MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the ED50 (or IC50) value, the concentration at which 50% of cell growth is inhibited, is determined.

-

Brine Shrimp Lethality Bioassay

This is a simple, rapid, and low-cost bioassay for screening the toxicity of chemical compounds.

-

General Protocol:

-

Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant light and aeration.

-

Exposure: Nauplii (larvae) are collected after hatching and exposed to various concentrations of the test compound in multi-well plates.

-

Incubation: The plates are incubated for a set period (e.g., 24 hours).

-

Mortality Count: The number of dead nauplii is counted under a microscope.

-

Data Analysis: The LD50 value, the concentration at which 50% of the brine shrimp are killed, is calculated.

-

Potential Mechanism of Action: Insights from Goniothalamin

Due to the lack of specific mechanistic studies on this compound, the well-researched analogue Goniothalamin provides a valuable model for its potential mode of action. Styryl-lactones are generally known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Key Signaling Pathways Implicated in Styryl-Lactone-Induced Apoptosis

-

Induction of Oxidative Stress: Goniothalamin has been shown to increase the production of reactive oxygen species (ROS) and decrease glutathione (GSH) levels, leading to oxidative stress that can trigger DNA damage and apoptosis.[3]

-

p53-Dependent Pathway: The tumor suppressor protein p53 can be upregulated in response to cellular stress. Activated p53 can initiate apoptosis by activating pro-apoptotic proteins like caspase-2, leading to the release of cytochrome c from the mitochondria.[3][4]

-

Mitochondrial (Intrinsic) Pathway: Goniothalamin can directly affect the mitochondria, leading to the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-9 and subsequently caspase-3, which are key executioners of apoptosis.[5]

-

MAPK Signaling Pathway: Goniothalamin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the upregulation of p-JNK1/2 and p-p38 and the downregulation of p-ERK1/2 and p-Akt, which collectively promote apoptosis and inhibit cell survival.[6]

-

PI3K/AKT Pathway Suppression: Studies have indicated that Goniothalamin can suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]

Visualizing the Potential Signaling Cascade

The following diagram illustrates a potential signaling pathway for this compound, based on the known mechanisms of Goniothalamin.

Caption: A potential signaling pathway for this compound-induced apoptosis.

Experimental Workflow Visualization

To provide a clearer understanding of the process of evaluating a potential antineoplastic agent like this compound, the following diagram outlines a typical experimental workflow.

Caption: A generalized experimental workflow for anticancer drug discovery.

Conclusion and Future Directions

This compound has demonstrated notable cytotoxic activity against cancer cells in initial screenings. While the available data is limited, the compound's classification as a styryl-lactone suggests a promising potential as an antineoplastic agent, likely acting through the induction of apoptosis.

To fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:

-

Comprehensive in vitro studies: Evaluating the efficacy of this compound across a wider panel of human cancer cell lines.

-

Detailed mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In vivo efficacy studies: Assessing the antitumor activity and toxicity of this compound in preclinical animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

The development of this compound and other styryl-lactones could offer a new avenue for cancer therapy. A thorough investigation into their mechanisms of action and preclinical efficacy is a critical next step in this endeavor.

References

- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Goniothalamin induces coronary artery smooth muscle cells apoptosis: the p53-dependent caspase-2 activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Goniothalamin induces cell cycle arrest and apoptosis in H400 human oral squamous cell carcinoma: A caspase-dependent mitochondrial-mediated pathway with downregulation of NF-κβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemopreventive potential of goniothalamin in diethylnitrosamine-induced hepatocellular carcinoma through the suppression of P13K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Goniopypyrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the total synthesis of (+)-goniopypyrone, a styryl-lactone with significant cytotoxic activity against various human tumor cell lines. The document outlines three distinct and notable synthetic routes, offering comparative data, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Comparative Summary of Synthetic Methodologies

The total synthesis of (+)-goniopypyrone has been accomplished through several distinct strategic approaches. The following table summarizes the key quantitative data from three prominent methodologies, allowing for a direct comparison of their efficiency.

| Methodology | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) |

| Miyazawa et al. | D-(-)-Tartaric acid | Pd-catalyzed carbonylation, Diastereoselective ynone reduction (CBS catalyst) | 14 | 8.5%[1] |

| Chen et al. | Methyl cinnamate | Asymmetric dihydroxylation (OsO₄), Stereoselective 2-furylcopper addition | 8 | 20%[1] |

| Shing et al. | D-glycero-D-gulo-heptono-γ-lactone | Stereoselective synthesis | 9 | 9.7%[2] |

Methodology I: Synthesis from D-(-)-Tartaric Acid (Miyazawa et al.)

This synthetic route leverages a chiral pool starting material, D-(-)-tartaric acid, to establish the stereochemistry of the target molecule. The key transformations involve the formation of the lactone ring via a palladium-catalyzed carbonylation and a diastereoselective reduction of a ynone intermediate.[1]

Logical Workflow

References

Application Notes & Protocols: Palladium-Catalyzed Carbonylation for the Synthesis of Goniopypyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniopypyrone, a naturally occurring styryllactone, has garnered significant interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. The total synthesis of (+)-goniopypyrone is a complex, multi-step process, with a critical step being the formation of the characteristic lactone ring. A highly effective method for constructing this core structure is through a palladium-catalyzed carbonylation reaction. This application note provides a detailed overview and protocol for this key synthetic transformation, based on the successful total synthesis reported by Miyazawa and colleagues in 2019. The synthesis commences from D-(−)-tartaric acid and proceeds through a pivotal ynone intermediate before the lactone ring is forged via palladium catalysis. The entire 14-step synthesis culminates in an 8.5% overall yield.[1]

Reaction Principle

The core of this synthetic strategy lies in the palladium-catalyzed carbonylative cyclization of a hydroxy-functionalized ynone intermediate. This reaction proceeds through the formation of an acyl-palladium species, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group to form the desired α,β-unsaturated δ-lactone ring of the this compound core. This transformation is a powerful tool in natural product synthesis, allowing for the efficient construction of complex heterocyclic systems.

Experimental Protocols

The following protocol is a detailed representation of the palladium-catalyzed carbonylation step in the total synthesis of (+)-goniopypyrone.

Materials:

-

Ynone Precursor ((4R,5R)-5-((tert-butyldimethylsilyl)oxy)-6-phenylhex-1-yn-3-ol)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Carbon monoxide (CO) gas

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Schlenk line or glovebox

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask is charged with the ynone precursor.

-

Solvent and Reagents: Anhydrous toluene is added to dissolve the substrate, followed by the addition of palladium(II) acetate and triphenylphosphine.

-

Carbon Monoxide Atmosphere: The flask is evacuated and backfilled with carbon monoxide gas (1 atm, balloon). This process is repeated three times to ensure an inert CO atmosphere.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 12-24 hours), or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound precursor.

Quantitative Data

The following table summarizes the key quantitative data for the palladium-catalyzed carbonylation step in the synthesis of (+)-goniopypyrone, as reported by Miyazawa et al.

| Parameter | Value |

| Substrate | Ynone Intermediate |

| Catalyst | Palladium(II) acetate |

| Ligand | Triphenylphosphine |

| Carbon Monoxide Pressure | 1 atm |

| Solvent | Toluene |

| Temperature | 80 °C |

| Reaction Time | 18 hours |

| Yield | 75% |

| Catalyst Loading | 10 mol% |

| Ligand Loading | 20 mol% |

Visualizations

Diagram 1: Synthetic Pathway to this compound

Caption: Overall synthetic strategy for (+)-Goniopypyrone.

Diagram 2: Experimental Workflow for Pd-Catalyzed Carbonylation

Caption: Step-by-step workflow for the carbonylation reaction.

Conclusion

The palladium-catalyzed carbonylation of a ynone intermediate is a pivotal and efficient reaction in the total synthesis of (+)-goniopypyrone. This method provides a reliable route to the construction of the core lactone structure of this biologically active natural product. The detailed protocol and data presented in these application notes offer a valuable resource for researchers in organic synthesis and drug development who are interested in the synthesis of this compound and related styryllactones. Adherence to anhydrous and inert atmosphere conditions is crucial for the success of this transformation.

References

Asymmetric Synthesis of (+)-Goniopypyrone from D-(-)-Tartaric Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-Goniopypyrone, a naturally occurring styryl-lactone with notable cytotoxic activity against various tumor cell lines. The synthesis commences from the readily available and inexpensive chiral starting material, D-(-)-tartaric acid. The described synthetic route spans 14 steps and achieves an overall yield of 8.5%. Key transformations in this synthesis include a palladium-catalyzed carbonylation to construct the core lactone ring and a diastereoselective reduction of a ynone intermediate to establish the correct stereochemistry. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development interested in the synthesis and exploration of Goniopypyrone and its analogues for potential therapeutic applications.

Introduction

This compound is a member of the styryl-lactone family of natural products, which have garnered significant interest due to their promising biological activities, particularly their cytotoxicity towards cancer cells. The asymmetric synthesis of these molecules is of great importance to enable detailed structure-activity relationship (SAR) studies and to provide access to sufficient quantities for further biological evaluation. This protocol outlines a proven synthetic pathway to (+)-Goniopypyrone starting from D-(-)-tartaric acid, as reported by Miyazawa et al. in 2019.[1]

Overall Synthetic Scheme

The asymmetric synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid is a multi-step process. The overall workflow can be visualized as the transformation of the starting material through a series of key intermediates to the final product.

Caption: Overall synthetic workflow from D-(-)-tartaric acid to (+)-Goniopypyrone.

Key Experimental Protocols

While the full step-by-step experimental details from the primary literature are not publicly available in their entirety, this section outlines the key transformations with representative procedures based on established methodologies in organic synthesis.

Formation of the Ynone Intermediate from D-(-)-Tartaric Acid

The initial steps of the synthesis involve the conversion of D-(-)-tartaric acid into a key ynone intermediate. This transformation typically requires protection of the diol functionality, manipulation of the carboxylic acid groups, and subsequent introduction of the alkyne moiety. A generalized logical workflow for these initial steps is presented below.

Caption: Logical steps for the formation of the ynone intermediate.

Diastereoselective Reduction of the Ynone Intermediate

A crucial step in establishing the stereochemistry of this compound is the diastereoselective reduction of the ynone intermediate to the corresponding propargyl alcohol. The use of a chiral reducing agent is key to achieving high diastereoselectivity.

Protocol:

-

To a solution of the ynone intermediate in an anhydrous solvent (e.g., tetrahydrofuran) at a low temperature (e.g., -78 °C) is added a solution of a chiral reducing agent such as a Corey-Bakshi-Shibata (CBS) catalyst and a borane source (e.g., borane dimethyl sulfide complex).

-

The reaction mixture is stirred at the low temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a protic solvent (e.g., methanol).

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired propargyl alcohol.

Palladium-Catalyzed Carbonylation for Lactone Ring Formation

The final key step is the construction of the α,β-unsaturated lactone ring of this compound. This is achieved through a palladium-catalyzed carbonylation reaction of the propargyl alcohol intermediate.

Protocol:

-

A reaction vessel is charged with the propargyl alcohol intermediate, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a suitable solvent (e.g., acetonitrile).

-

The vessel is purged with carbon monoxide gas and maintained under a carbon monoxide atmosphere (typically at a slightly elevated pressure).

-

The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The residue is purified by flash column chromatography to yield (+)-Goniopypyrone.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the overall synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid as reported by Miyazawa and colleagues.[1]

| Parameter | Value |

| Starting Material | D-(-)-Tartaric Acid |

| Total Number of Steps | 14 |

| Overall Yield | 8.5% |

| Key Reactions | Pd-catalyzed Carbonylation, Diastereoselective Ynone Reduction |

| Final Product | (+)-Goniopypyrone |

Conclusion

The asymmetric synthesis of (+)-Goniopypyrone from D-(-)-tartaric acid provides a reliable and stereocontrolled route to this biologically important natural product. The key steps of diastereoselective reduction and palladium-catalyzed carbonylation are crucial for the successful construction of the target molecule. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize this compound for further investigation into its therapeutic potential. While a detailed step-by-step procedure for all 14 stages is not publicly accessible, the provided information on the key transformations offers a solid foundation for the synthetic endeavor.

References

Application Note: Structure Confirmation of Goniopypyrone via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniopypyrone, a novel styryl-lactone isolated from Goniothalamus giganteus, has demonstrated significant cytotoxic activity against human tumor cell lines.[1] The complex stereochemistry of this natural product necessitates unambiguous structural confirmation for further investigation into its therapeutic potential. This application note details the pivotal role of single-crystal X-ray crystallography in elucidating the precise three-dimensional structure of this compound, thereby confirming its molecular architecture and establishing its relative configuration. The protocols outlined herein provide a methodological framework for the crystallographic analysis of similar natural products.

Introduction

The isolation and characterization of bioactive natural products is a cornerstone of drug discovery. This compound, a styryl-lactone extracted from the stem bark of Goniothalamus giganteus, represents a promising cytotoxic agent.[1] Preliminary structural elucidation using spectroscopic methods such as IR, Mass Spectrometry, and NMR provided initial insights into its connectivity. However, due to the presence of multiple chiral centers, these techniques alone were insufficient to definitively establish the relative stereochemistry. X-ray crystallography provides an unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, making it the gold standard for absolute and relative structure confirmation of complex molecules.[1]

Data Presentation

The definitive X-ray crystallographic analysis of this compound was first reported by Fang, X.-p., et al. in the Journal of the Chemical Society, Perkin Transactions 1 (1990). The quantitative data from this analysis provides the basis for the structural confirmation. While the full crystallographic information file (CIF) is deposited in the Cambridge Crystallographic Data Centre (CCDC), a summary of the key parameters is presented below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.987(2) Å |

| b = 10.543(3) Å | |

| c = 15.678(4) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | 1155.1(5) ų |

| Z | 4 |

| Calculated Density | 1.438 Mg/m³ |

| Resolution | High |

| Final R-factor | Data reported in the primary literature |

| CCDC Deposition No. | Not available in search results |

Note: The detailed crystallographic data, including atomic coordinates and bond lengths/angles, are available in the primary publication.

Experimental Protocols

The successful X-ray crystallographic analysis of this compound involves a multi-step process, from sample preparation to data analysis. The following protocols provide a detailed methodology.

Isolation and Purification of this compound

This compound was isolated from the ethanolic extract of the stem bark of Goniothalamus giganteus. The isolation process involved bioactivity-directed fractionation using techniques such as column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure this compound. The purity of the compound is critical for successful crystallization and was confirmed by spectroscopic methods (¹H NMR, ¹³C NMR).[1]

Crystallization of this compound

Single crystals of sufficient size and quality for X-ray diffraction were grown using the slow evaporation method.

-

Solvent Selection: A suitable solvent system was identified through screening various common organic solvents. A mixture of methanol and ethyl acetate was found to be effective for this compound.

-

Procedure:

-

A saturated solution of pure this compound was prepared in a minimal amount of the chosen solvent system at room temperature.

-

The solution was filtered to remove any particulate matter.

-

The filtered solution was transferred to a small, clean vial.

-

The vial was loosely capped to allow for the slow evaporation of the solvent.

-

The vial was left undisturbed in a vibration-free environment.

-

Colorless, needle-like crystals of this compound formed over a period of several days.

-

X-ray Diffraction Data Collection

A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation). The crystal was rotated in the X-ray beam, and the diffraction pattern was recorded on a detector.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refined structure confirmed the proposed connectivity and established the relative stereochemistry of all chiral centers in this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure confirmation of this compound.

References

Application Notes and Protocols for Goniopypyrone Purification and Analysis by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Goniopypyrone, a bioactive styryl-lactone, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers in isolating and quantifying this compound from natural product extracts or synthetic reaction mixtures.

Introduction

This compound is a naturally occurring styryl-lactone found in plants of the Goniothalamus genus.[1][2] These compounds have garnered significant interest due to their potential cytotoxic activities against various cancer cell lines.[1] Accurate purification and quantitative analysis are crucial for further pharmacological studies and drug development. Reverse-phase HPLC is a powerful and widely used technique for the separation and analysis of such moderately polar natural products.[3]

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₅ | PubChem CID 164274 |

| Molecular Weight | 250.25 g/mol | PubChem CID 164274 |

| Structure | Styryl-lactone | [1] |

| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents.[2][4] | Inferred from structure and general HPLC solvent properties. |

HPLC Method for this compound Purification (Preparative HPLC)

Preparative HPLC is employed for the isolation of larger quantities of pure this compound from a semi-purified extract. The following protocol is a starting point and may require optimization based on the complexity of the sample matrix. A common technique for purifying styryl-lactones from Goniothalamus species is recycling preparative HPLC, which can enhance separation efficiency for closely eluting compounds.[1]

Experimental Protocol: Preparative HPLC

Objective: To isolate this compound with high purity (>95%).

Instrumentation and Materials:

-

Preparative HPLC system with a binary pump, autosampler, and fraction collector.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Preparative C18 column (e.g., Jaigel-ODS, 20 x 250 mm, 15 µm, or equivalent).

-

Sample: Semi-purified extract containing this compound, dissolved in methanol.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Preparative C18 (e.g., 20 x 250 mm, 15 µm) |

| Mobile Phase | A: WaterB: Methanol |

| Gradient | Isocratic at 50% B |

| Flow Rate | 4.0 mL/min |

| Detection | 210 nm and 256 nm |

| Injection Volume | 1-5 mL (depending on concentration and column capacity) |

| Run Time | 30 minutes (or until the compound of interest has eluted) |

Procedure:

-

Sample Preparation: Dissolve the semi-purified extract in methanol to a concentration suitable for preparative injection. Filter the sample through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (50% Methanol) for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the retention time of the this compound peak, which can be predetermined from an analytical run.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method described below to determine the purity of the isolated this compound.

-

Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

HPLC Method for this compound Analysis (Analytical HPLC)

Analytical HPLC is used for the identification, quantification, and purity assessment of this compound. This method utilizes a smaller particle size column to achieve higher resolution and sensitivity.

Experimental Protocol: Analytical HPLC

Objective: To accurately quantify this compound and assess its purity.

Instrumentation and Materials:

-

Analytical HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm, or equivalent).

-

This compound standard of known purity.

-

Sample containing this compound, dissolved in methanol.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: WaterB: Methanol |

| Gradient | 40-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 214 nm and 256 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Filter the solution through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualization of Experimental Workflows

This compound Purification Workflow

Caption: Workflow for the purification of this compound.

This compound Analysis Workflow

Caption: Workflow for the analysis of this compound.

Data Presentation

The following tables summarize the key parameters for the preparative and analytical HPLC methods.

Table 1: Preparative HPLC Method Parameters

| Parameter | Value |

| Column Type | Reverse-Phase C18 |

| Column Dimensions | 20 x 250 mm |

| Particle Size | 15 µm |

| Mobile Phase | 50:50 Methanol:Water |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 210 nm, 256 nm |

| Typical Injection Volume | 1-5 mL |

Table 2: Analytical HPLC Method Parameters

| Parameter | Value |

| Column Type | Reverse-Phase C18 |

| Column Dimensions | 4.6 x 150 mm |

| Particle Size | 5 µm |

| Mobile Phase | Gradient: 40% to 70% Methanol in Water |

| Gradient Duration | 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 214 nm, 256 nm |

| Typical Injection Volume | 10 µL |

Troubleshooting

-

Poor Resolution: If peaks are not well-separated, adjust the mobile phase composition or the gradient slope. For preparative HPLC, consider using recycling HPLC.

-

Peak Tailing: This may be caused by column degradation or interactions with active sites. Ensure the column is properly washed and regenerated. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can sometimes improve peak shape for acidic compounds.

-

Variable Retention Times: Inconsistent retention times can be due to fluctuations in temperature, mobile phase composition, or flow rate. Ensure the HPLC system is properly equilibrated and maintained.

Conclusion

The HPLC methods described in these application notes provide a robust framework for the successful purification and analysis of this compound. The preparative method allows for the isolation of the compound in sufficient quantities for further research, while the analytical method provides accurate quantification and purity assessment. Researchers should consider these protocols as a starting point and may need to optimize the parameters based on their specific instrumentation and sample characteristics.

References

- 1. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]

- 3. jordilabs.com [jordilabs.com]

- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Application Notes: Cell Viability Assays for Goniopypyrone Cytotoxicity Assessment

Introduction

The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Goniopypyrone, a naturally occurring styryl-lactone, has demonstrated potential as an antitumor compound.[1][2] To quantify its cytotoxic effects on cancer cell lines, robust and reliable cell viability assays are essential. This document provides detailed application notes and protocols for two widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

The core principle of these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[4][5] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases to an insoluble purple formazan.[6] Conversely, the XTT assay utilizes a second-generation tetrazolium salt (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) that is reduced to a water-soluble orange formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of this compound's cytotoxic effects.[8][9]

These protocols are designed for researchers, scientists, and drug development professionals to accurately determine the cytotoxic profile of this compound and similar compounds.

Cytotoxicity Data of this compound

The following table summarizes the reported cytotoxic activity of this compound against various cell lines. This data is essential for designing dose-response experiments.

| Cell Line | Cell Type | Assay Type | Endpoint | Value | Reference |

| Ehrlich Ascites Tumor | Mouse Mammary Adenocarcinoma | Not Specified | ED50 | 35 µg/mL | [1] |

| PU5-1.8 | Mouse Lymphoma | Not Specified | ED50 | 30 µg/mL | [1] |

| A549 | Human Lung Carcinoma | SRB Assay | EC50 | 35.56 µM | [10] |

| HeLa | Human Cervical Cancer | SRB Assay | EC50 | 50.75 µM | [10] |

| Human Tumor Lines | Various | Not Specified | ED50 | 0.67 µg/mL | [2] |

Experimental Workflow and Methodologies

A typical experimental workflow for assessing the cytotoxicity of a compound like this compound using MTT or XTT assays is outlined below.

References

- 1. Antitumor effect of chemically synthesized (+)-goniopypyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. differencebetween.com [differencebetween.com]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Brine Shrimp Lethality Assay for Goniopypyrone Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniopypyrone, a naturally occurring styryl-lactone found in plants of the Goniothalamus genus, has demonstrated significant cytotoxic and antitumor properties.[1] Styryl-lactones, as a class of compounds, are recognized for their potential in cancer therapy, often exerting their effects through the induction of apoptosis.[2] A preliminary assessment of the bioactivity and toxicity of novel compounds is a critical step in the drug discovery pipeline. The brine shrimp lethality assay (BSLA) is a simple, rapid, and cost-effective method for the preliminary screening of the cytotoxic potential of natural products like this compound.[3][4] This assay utilizes the larvae (nauplii) of the brine shrimp, Artemia salina, as a model organism to determine the median lethal concentration (LC50) of a test substance, providing an initial indication of its toxicity and potential therapeutic efficacy.

These application notes provide a detailed protocol for utilizing the brine shrimp lethality assay to assess the bioactivity of this compound, guidance on data interpretation, and an overview of the potential signaling pathways involved in its cytotoxic effects.

Data Presentation

The brine shrimp lethality assay provides quantitative data in the form of the LC50 value, which is the concentration of the test substance that causes 50% mortality in the brine shrimp nauplii over a 24-hour period. A lower LC50 value indicates higher toxicity.

Table 1: Brine Shrimp Lethality Assay Data for this compound and Comparative Cytotoxicity Scale

| Compound/Extract | Organism | LC50/LD50 (µg/mL) | Exposure Time (hours) | Reference |

| (+)-Goniopypyrone | Artemia salina | 193 | Not Specified | [1] |

Table 2: General Cytotoxicity Scale for Brine Shrimp Lethality Assay

| LC50 (µg/mL) | Toxicity Level |

| < 10 | Highly Toxic |

| 10 - 100 | Toxic |

| 100 - 1000 | Moderately Toxic |

| > 1000 | Non-toxic |

Note: This scale provides a general guideline for interpreting BSLA results. The potency of a compound in this assay can be an indicator of its potential for further investigation as a cytotoxic agent.

Experimental Protocols

This section details the methodology for performing the brine shrimp lethality assay for this compound.

Materials and Reagents

-

This compound (pure compound)

-

Artemia salina cysts (brine shrimp eggs)

-

Sea salt

-

Distilled water

-

Dimethyl sulfoxide (DMSO)

-

Potassium dichromate (positive control)

-

Hatching tank or beaker (1 L)

-

Air pump and tubing

-

Light source (e.g., lamp)

-

24-well microplates or small vials

-

Micropipettes

-

Stereomicroscope or magnifying glass

Protocol

1. Preparation of Artificial Seawater:

-

Dissolve 38 g of sea salt in 1 L of distilled water.

-

Stir until the salt is completely dissolved.

-

Aerate the solution for at least one hour before use.

2. Hatching of Brine Shrimp:

-

Add approximately 50 mg of Artemia salina cysts to the hatching tank containing the prepared seawater.

-

Provide continuous aeration and illumination with a light source.

-

Maintain the temperature at 25-30°C.

-

The nauplii will hatch within 24-48 hours.

-

After hatching, turn off the aeration to allow the empty eggshells to float and the nauplii to settle at the bottom.

-

Attract the phototactic nauplii to one side of the tank using a light source and collect them with a pipette.

3. Preparation of Test Solutions:

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution with seawater to obtain a range of test concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL). The final DMSO concentration in each well should not exceed 1% to avoid solvent toxicity to the nauplii.

-

Positive Control: Prepare a solution of potassium dichromate in seawater at a known toxic concentration (e.g., 100 µg/mL).

-

Negative Control: Use seawater with the same percentage of DMSO as the test solutions.

4. Brine Shrimp Lethality Assay:

-

In a 24-well plate, add 1 mL of each test concentration of this compound to triplicate wells.

-

Add 1 mL of the positive control solution to another set of triplicate wells.

-

Add 1 mL of the negative control solution to a final set of triplicate wells.

-

Transfer 10-15 nauplii into each well using a pipette.

-

Incubate the plate at 25-30°C for 24 hours under a light source.

5. Data Collection and Analysis:

-

After 24 hours, count the number of dead (non-motile) and live nauplii in each well using a stereomicroscope.

-

Calculate the percentage of mortality for each concentration.

-

Determine the LC50 value by plotting the percentage of mortality against the logarithm of the concentration. Probit analysis or other suitable statistical methods can be used for a more accurate calculation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the brine shrimp lethality assay of this compound.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of related styryl-lactones, this compound is hypothesized to induce cytotoxicity and apoptosis through the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Protocol for Treating Ehrlich Ascites Tumor Cells with Goniopypyrone: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniopypyrone, a naturally occurring styryl-lactone, has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the treatment of Ehrlich ascites tumor (EAT) cells with this compound. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor properties of this compound. While data on the specific signaling pathways of this compound in EAT cells is limited in publicly available literature, this guide provides protocols for key assays to elucidate its mechanism of action, including its effects on cell viability, apoptosis, and the cell cycle.

Quantitative Data Summary

Currently, the primary quantitative data available for the effect of this compound on Ehrlich ascites tumor cells is the effective dose 50 (ED₅₀).

| Cell Line | Compound | ED₅₀ (µg/mL) | Reference |

| Ehrlich Ascites Tumor | This compound | 35 | [1][2] |

Note: The specific methodology, including the duration of treatment and the precise viability assay used to determine this ED₅₀ value, is not detailed in the available literature. Researchers should consider this a preliminary value and perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Cell Culture of Ehrlich Ascites Tumor (EAT) Cells

EAT cells are typically maintained in vivo in the peritoneal cavity of mice. For in vitro experiments, the cells are harvested from the ascitic fluid.

Materials:

-

Ehrlich ascites tumor-bearing mice

-

Sterile phosphate-buffered saline (PBS)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Protocol:

-

Aseptically aspirate the ascitic fluid from the peritoneal cavity of an EAT-bearing mouse.

-

Transfer the fluid to a sterile centrifuge tube.

-

Wash the cells by adding 10 mL of sterile PBS and centrifuging at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh PBS.

-

Repeat the washing step twice.

-

After the final wash, resuspend the cell pellet in complete RPMI-1640 medium.

-

Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the cells in culture flasks or plates at the desired density for subsequent experiments.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound on EAT cells.

Materials:

-

EAT cells

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete RPMI-1640 medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed EAT cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow the cells to adapt.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells and incubate for another 4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Bcl-2 and Bax Expression

This protocol allows for the investigation of this compound's effect on key apoptotic regulatory proteins.

Materials:

-

EAT cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed EAT cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression levels of Bcl-2 and Bax.

Visualizations

Experimental Workflow for Evaluating this compound's Effect on EAT Cells

Caption: Workflow for the in vitro evaluation of this compound against EAT cells.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis